1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine
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Overview
Description
1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine is a chemical compound characterized by its unique structure, which includes a chlorinated benzo[d][1,3]dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: This is followed by bromination with N-bromosuccinimide (NBS) to obtain the desired product . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium [Pd2(dba)3] and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate (Cs2CO3) as the base .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated position, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an alkaline solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin, which is involved in microtubule assembly, leading to mitotic blockade and cell apoptosis .
Comparison with Similar Compounds
(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanol: Shares a similar benzo[d][1,3]dioxole structure but differs in functional groups.
1-(7-Chlorobenzo[d][1,3]dioxol-4-yl)ethanol: Another compound with a similar core structure but different substituents.
Uniqueness: 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of a methylmethanamine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10ClNO2 |
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Molecular Weight |
199.63 g/mol |
IUPAC Name |
1-(7-chloro-1,3-benzodioxol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H10ClNO2/c1-11-4-6-2-7(10)9-8(3-6)12-5-13-9/h2-3,11H,4-5H2,1H3 |
InChI Key |
CLAABKJMVAEBQU-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=C(C(=C1)Cl)OCO2 |
Origin of Product |
United States |
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